molecular formula C8H6N4O3S B2516197 5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 864389-86-6

5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2516197
CAS No.: 864389-86-6
M. Wt: 238.22
InChI Key: CIKRZDFOWFEISX-UHFFFAOYSA-N
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Description

5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine core with a thiazole substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a thiazole derivative with a pyrimidine precursor. One common method involves the reaction of thiazole-2-amine with pyrimidine-2,4,6-trione under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The thiazole and pyrimidine rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole structures.

    Pyrimidine derivatives: Compounds with similar pyrimidine cores.

Uniqueness

5-((thiazol-2-ylamino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-5-[(E)-1,3-thiazol-2-yliminomethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3S/c13-5-4(6(14)12-7(15)11-5)3-10-8-9-1-2-16-8/h1-3H,(H3,11,12,13,14,15)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUGNZRLLULCHU-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/N=C/C2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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